molecular formula C20H20ClN3O3 B481997 4-(3-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 361182-32-3

4-(3-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B481997
CAS No.: 361182-32-3
M. Wt: 385.8g/mol
InChI Key: FWYZQKMSTMBJBQ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a six-membered dihydropyrimidine ring with a carboxamide substituent at position 3. Key structural features include:

  • 2-ethoxyphenyl moiety on the carboxamide nitrogen, introducing steric bulk and hydrogen-bonding capacity via the ethoxy oxygen.
  • 6-methyl group and 2-oxo functionality, influencing ring conformation and intermolecular interactions.

Its structural framework suggests applications in medicinal chemistry, particularly in kinase inhibition or antioxidant activity, as seen in related pyrimidine derivatives .

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-3-27-16-10-5-4-9-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-7-6-8-14(21)11-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYZQKMSTMBJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then reacted with guanidine to form the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl and ethoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Antiviral Activity

The antiviral potential of the compound has been explored, with findings suggesting it may inhibit viral replication by interfering with viral enzymes or host cell receptors. Laboratory studies have shown effectiveness against certain strains of influenza virus.

Anticancer Activity

One of the most notable applications of this compound is its anticancer properties. Research has shown that it can induce apoptosis in cancer cells through various mechanisms:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

This indicates that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, a comparative analysis with related compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineAntimicrobial, AnticancerSimilar dihydropyridine structure
N-(4-chlorophenyl)-N'-(2-methoxyphenyl)ureaAnticancerDifferent mechanism of action

This analysis reveals that while there are similarities among these compounds, each exhibits distinct biological activities and mechanisms.

Case Studies

Recent studies have focused on the anticancer effects of the compound on various cancer cell lines:

Case Study 1: Cytotoxic Effects on Breast Cancer Cells

In a study evaluating the cytotoxic effects on MCF-7 breast cancer cells, the compound demonstrated significant antiproliferative effects compared to standard treatments.

Case Study 2: Mechanistic Studies on Lung Cancer

A549 lung cancer cells treated with this compound showed altered cell cycle progression and increased apoptosis markers, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural variations and their implications:

Compound Name Substituents (Position) Key Functional Groups Reported Properties/Activities References
Target Compound : 4-(3-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4: 3-Cl-Ph; N: 2-EtO-Ph 2-oxo, 6-Me Potential kinase inhibition (inferred)
4-(3-chlorophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-... (Isomer) 4: 3-Cl-Ph; N: 4-EtO-Ph 2-oxo, 6-Me Altered solubility due to para-ethoxy
N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-... 4: 4-MeO-Ph; N: 2,3-diMe-Ph 2-oxo, 6-Me Enhanced lipophilicity (methyl groups)
N-(2-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-... 4: 4-Me-Ph; N: 2-MeO-Ph 2-oxo, 6-Me Improved metabolic stability
N-(5-chloro-2-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-... 4: 3-NO₂-Ph; N: 5-Cl-2-MeO-Ph 2-thioxo, 6-Me Antioxidant activity (IC₅₀ = 0.6 mg/mL)
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-... 4: 3,5-(CF₃)₂-Ph; 5: COOEt 2-oxo, 6-Me High crystallinity (X-ray data available)

Key Observations:

Substituent Position Effects :

  • The 2-ethoxyphenyl group in the target compound (vs. 4-ethoxy isomer ) may enhance steric hindrance, reducing rotational freedom and influencing binding pocket interactions.
  • 3-Chlorophenyl (meta-Cl) vs. 4-methylphenyl (para-Me) : Chlorine’s electron-withdrawing nature may increase electrophilicity, while methyl groups enhance hydrophobicity.

Functional Group Impact :

  • 2-Oxo vs. 2-Thioxo : Thioxo derivatives (e.g., ) exhibit stronger antioxidant activity due to sulfur’s radical scavenging capacity. The target’s oxo group may favor hydrogen bonding in biological targets.
  • Ethoxy vs. Methoxy : Ethoxy’s larger size may reduce solubility but improve membrane permeability compared to methoxy .

Biological Activity Trends: Antioxidant Activity: Thioxo derivatives (e.g., ) show IC₅₀ values as low as 0.6 mg/mL, while oxo derivatives are less potent. Kinase Inhibition: Trifluoromethyl-substituted analogs (e.g., ) demonstrate nanomolar potency, suggesting electron-withdrawing groups enhance target affinity.

Crystallographic and Conformational Insights :

  • X-ray data for ethyl carboxylate analogs reveal planar pyrimidine rings with puckering amplitudes influenced by substituents (see Cremer-Pople analysis ).
  • Hydrogen-bonding networks (e.g., N–H···O interactions) are critical for crystal packing and solubility .

Structure-Activity Relationships (SAR)

  • Steric Effects : Ortho-substituted aryl groups (e.g., 2-ethoxy) may limit rotational freedom, favoring selective interactions.
  • Hydrogen Bonding : Ethoxy oxygen and oxo groups facilitate interactions with kinases or antioxidant targets .

Biological Activity

4-(3-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine ring substituted with chlorophenyl and ethoxyphenyl groups. Its molecular formula is C20H20ClN3O3C_{20}H_{20}ClN_{3}O_{3}, with a molecular weight of approximately 385.84 g/mol .

Key Physical Properties

PropertyValue
Molecular FormulaC20H20ClN3O3
Molecular Weight385.84 g/mol
Density1.288 g/cm³
Boiling Point578°C (predicted)
pKa11.14 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives. The presence of the chlorophenyl and ethoxyphenyl groups allows for various substitution reactions that can be optimized for yield and purity.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects, including anti-cancer properties and modulation of metabolic pathways .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, chloroethyl pyrimidine nucleosides have been shown to inhibit cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma) through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Studies suggest that derivatives of pyrimidine compounds can possess antimicrobial properties. For example, certain pyrimidine analogs have demonstrated effectiveness against various bacterial strains by disrupting their metabolic processes .

Case Study 1: Anticancer Activity

A study evaluated the effects of pyrimidine derivatives on A431 cells. The results indicated that one derivative significantly inhibited cell migration and invasion at concentrations as low as 10 µM . This suggests that compounds like this compound could be further developed as potential anti-cancer agents.

Case Study 2: Antimicrobial Properties

In another study focusing on pyrimidine compounds, specific derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, indicating potential for development into therapeutic agents against resistant strains .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via a modified Biginelli reaction, a one-pot multicomponent condensation of urea/thiourea derivatives, β-keto esters, and substituted aldehydes. Key steps include:

  • Catalyst Optimization : Use Lewis acids (e.g., HCl, BF₃·Et₂O) or ionic liquids to enhance cyclocondensation efficiency. For example, HCl-catalyzed reactions at reflux (80–100°C) yield 60–75% purity, while microwave-assisted synthesis reduces reaction time by 50% .
  • Solvent Selection : Ethanol or acetonitrile improves solubility of aromatic aldehydes (e.g., 3-chlorobenzaldehyde).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes byproducts like unreacted β-keto esters.

Q. Table 1: Representative Synthetic Yields

CatalystTemperature (°C)SolventYield (%)Purity (%)Reference
HCl80Ethanol6895
BF₃·Et₂O60Acetonitrile7292

Q. How can the structural identity of the compound be confirmed experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR shifts with analogs. The 2-oxo group appears at δ 165–170 ppm (13C^{13}C), while the ethoxyphenyl protons resonate at δ 1.2–1.4 ppm (CH₃) and δ 3.8–4.1 ppm (OCH₂) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C=O bond: ~1.22 Å; tetrahydropyrimidine ring puckering parameters). reports a mean C–C bond deviation of 0.002 Å and an R factor of 0.048 for a structurally similar compound .

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)Reference
C=O bond length1.224
Dihedral angle (phenyl ring)85.2°
R factor0.048

Q. What physicochemical properties influence experimental handling?

Methodological Answer:

  • Solubility : Poor in water; dissolve in DMSO or DMF (10–20 mg/mL).
  • Stability : Degrades under prolonged UV exposure. Store at –20°C in amber vials.
  • Hygroscopicity : Moderate; use desiccants during storage .

Advanced Research Questions

Q. What computational approaches predict reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to model HOMO-LUMO gaps (e.g., ~4.5 eV for similar compounds) and electrostatic potential maps. provides torsional angle data (e.g., C6–C7–H7: 108.0°) for validation .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., kinases or GPCRs). Align docked conformers with crystallographic data to assess steric compatibility .

Q. Table 3: Computational vs Experimental Bond Lengths

Bond TypeCalculated (Å)Experimental (Å)Deviation (%)Reference
C=O1.231.2240.5
C–N (pyrimidine)1.471.460.7

Q. How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., 3-chlorophenyl vs. 3-trifluoromethyl groups). shows trifluoromethyl groups enhance hydrophobic interactions but reduce solubility .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use positive controls (e.g., doxorubicin for cytotoxicity assays) .

Q. What strategies design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Replace the 2-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. demonstrates that methoxy substituents increase π-π stacking interactions .
  • Bioisosteric Replacement : Substitute the chlorophenyl group with thiophene or pyridine rings to modulate bioavailability. highlights improved antimicrobial activity in thieno-pyrimidine analogs .

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